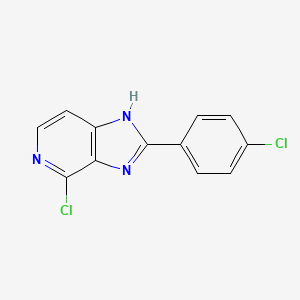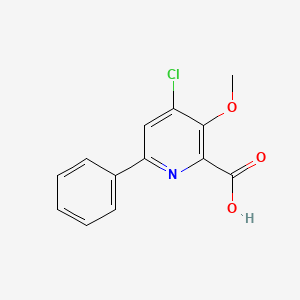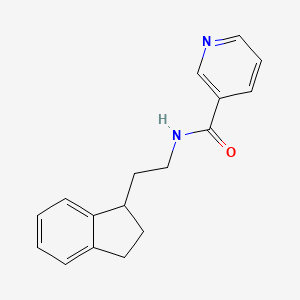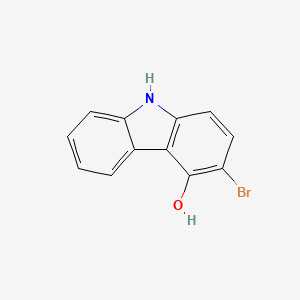
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions in the ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butyl 4-(3-phenylisoxazol-5-yl)piperidine-1-carboxylate with hydrochloric acid to yield the desired product . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
化学反応の分析
Types of Reactions
3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve desired substitutions.
特性
分子式 |
C14H17ClN2O |
|---|---|
分子量 |
264.75 g/mol |
IUPAC名 |
3-phenyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C14H16N2O.ClH/c1-2-4-11(5-3-1)13-10-14(17-16-13)12-6-8-15-9-7-12;/h1-5,10,12,15H,6-9H2;1H |
InChIキー |
SHGZZDZFAJEZIF-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CC(=NO2)C3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one](/img/structure/B11855165.png)


![4-Nitro-3-phenyl-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B11855181.png)



![Methyl 5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11855205.png)


![7-Iodo-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11855228.png)


